Cas no 84304-91-6 (Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-)

Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- structure
84304-91-6 structure
Product Name:Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-
CAS No:84304-91-6
Molecular Formula:C21H28O6
Molecular Weight:376.44342
CID:725297
PubChem ID:102034411

Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- Properties

Names and Identifiers

    • Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-
    • rabdosin A
    • 84304-91-6
    • AKOS040747342
    • Enmein, 13-deoxy-5-hydroxy-O10-methyl-, (5alpha)-
    • (-)-Rabdosin A
    • InChIKey: ANNDQWYMQQILCQ-RNBOIIRMSA-N
    • Inchi: InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12+,13+,14-,15-,17-,20+,21+/m1/s1
    • SMILES: CC1(CCC2C3(C1C(OC3)OC)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Computed Properties

  • Exact Mass: 376.189
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 376.189
  • Heavy Atom Count: 27
  • Complexity: 743
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 82.1A^2

Experimental Properties

  • Refractive Index: 1.574
  • Boiling Point: 583.6°C at 760 mmHg
  • Flash Point: 206.4°C
  • Density: 1.3

Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TargetMol Chemicals
T26029-5 mg
Rabdosin A
84304-91-6 98%
5mg
¥ 7,000

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